molecular formula C86H150N22O27S B8261192 beta-Amyloid (1-43)

beta-Amyloid (1-43)

Número de catálogo B8261192
Peso molecular: 1956.3 g/mol
Clave InChI: LBJNSYPWMXQDNQ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Beta-Amyloid (1-43) is a useful research compound. Its molecular formula is C86H150N22O27S and its molecular weight is 1956.3 g/mol. The purity is usually 95%.
BenchChem offers high-quality beta-Amyloid (1-43) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about beta-Amyloid (1-43) including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Amyloid Formation and Alzheimer's Disease

Beta-Amyloid (1-43) is a critical variant in the study of Alzheimer's disease (AD). Research has shown that the carboxy terminus of the beta-amyloid protein, particularly in its longer forms like beta-amyloid (1-42) and (1-43), is crucial for amyloid formation, a hallmark of AD. These longer forms nucleate amyloid formation, suggesting their central role in the disease's pathogenesis (Jarrett, Berger, & Lansbury, 1993). Furthermore, the amyloid cascade hypothesis, central to AD research, posits that beta-amyloid, including beta-amyloid (1-43), is a primary cause of AD, initiating a cascade of events leading to neurodegeneration (Verdile et al., 2004).

Biochemical Analysis and Molecular Studies

Mass spectrometry and biochemical studies of beta-amyloid purified from AD brains reveal that beta-amyloid (1-40) and (1-43) could be independently produced from beta-amyloid precursor protein (APP), or (1-43) could be an initial fragment subsequently processed to (1-40). This highlights its significance in understanding the biochemical pathways in AD (Mori, Takio, Ogawara, & Selkoe, 1992). Additionally, the research demonstrates that beta-amyloid, including the (1-43) variant, can generate free radicals, leading to neurotoxicity, which is a key area in AD research (Hensley et al., 1994).

Genetic and Molecular Pathology

Studies have shown that mutations in the genes encoding APP and presenilins increase the formation of longer beta-amyloid species like (1-42) and (1-43), supporting their central role in the genetics and molecular pathology of familial AD (Cappai & White, 1999). The investigation of these mutations and their effects on beta-amyloid production provides crucial insights into the genetic underpinnings of AD.

Therapeutic Target and Clinical Research

Research into beta-amyloid (1-43) has led to the development of therapeutic agents targeting its synthesis, aggregation, and toxicity. These agents are being tested in clinical trials, underlining the peptide's importance as a therapeutic target in AD (Tanzi & Bertram, 2005).

Propiedades

IUPAC Name

2-[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[2-[[6-amino-2-[[4-amino-2-[[2-[[2-[[2-(3-carboxypropanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]hexanoyl]amino]acetyl]amino]propanoylamino]-3-methylpentanoyl]amino]-3-methylpentanoyl]amino]acetyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-methylbutanoyl]amino]-3-methylbutanoyl]amino]-3-methylpentanoyl]amino]propanoylamino]-3-hydroxybutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C86H150N22O27S/c1-21-45(14)68(106-85(133)70(47(16)23-3)105-72(120)48(17)94-59(114)36-90-74(122)51(26-24-25-30-87)98-77(125)54(33-56(88)111)100-78(126)55(39-109)97-61(116)38-92-79(127)64(41(6)7)101-57(112)27-28-63(118)119)81(129)93-37-60(115)96-53(32-40(4)5)76(124)99-52(29-31-136-20)75(123)103-65(42(8)9)80(128)91-34-58(113)89-35-62(117)102-66(43(10)11)82(130)104-67(44(12)13)83(131)107-69(46(15)22-2)84(132)95-49(18)73(121)108-71(50(19)110)86(134)135/h40-55,64-71,109-110H,21-39,87H2,1-20H3,(H2,88,111)(H,89,113)(H,90,122)(H,91,128)(H,92,127)(H,93,129)(H,94,114)(H,95,132)(H,96,115)(H,97,116)(H,98,125)(H,99,124)(H,100,126)(H,101,112)(H,102,117)(H,103,123)(H,104,130)(H,105,120)(H,106,133)(H,107,131)(H,108,121)(H,118,119)(H,134,135)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LBJNSYPWMXQDNQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NCC(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(C(C)C)C(=O)NCC(=O)NCC(=O)NC(C(C)C)C(=O)NC(C(C)C)C(=O)NC(C(C)CC)C(=O)NC(C)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)CNC(=O)C(CCCCN)NC(=O)C(CC(=O)N)NC(=O)C(CO)NC(=O)CNC(=O)C(C(C)C)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C86H150N22O27S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1956.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.